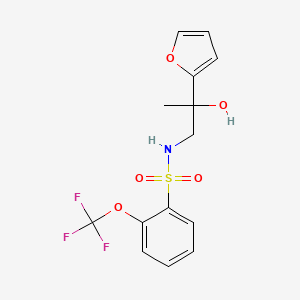

N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide is a complex organic compound characterized by the presence of a furan ring, a hydroxypropyl group, and a trifluoromethoxybenzenesulfonamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps:

-

Formation of the Furan-2-yl-2-hydroxypropyl Intermediate

Starting Materials: Furan, epichlorohydrin.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the opening of the epoxide ring in epichlorohydrin, leading to the formation of the hydroxypropyl group attached to the furan ring.

-

Sulfonamide Formation

Starting Materials: The furan-2-yl-2-hydroxypropyl intermediate, 2-(trifluoromethoxy)benzenesulfonyl chloride.

Reaction Conditions: This step involves the reaction of the intermediate with 2-(trifluoromethoxy)benzenesulfonyl chloride in the presence of a base such as triethylamine, which acts as an acid scavenger, facilitating the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

-

Oxidation

- The hydroxypropyl group can undergo oxidation to form a carbonyl group, potentially leading to the formation of a ketone or aldehyde derivative.

-

Reduction

- The sulfonamide group can be reduced under specific conditions to form the corresponding amine.

-

Substitution

- The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products

Oxidation: Formation of ketone or aldehyde derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitrated furan derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide exhibit significant anticancer properties. For instance, studies have shown that furan derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer types, including breast and colon cancer . The trifluoromethoxy group enhances the compound's lipophilicity, potentially improving bioavailability.

Case Study: In Vitro Anticancer Assays

A comparative study involving several furan-based compounds demonstrated that those with sulfonamide moieties showed a higher inhibition rate of tumor growth in vitro. The mechanism was attributed to the modulation of key signaling pathways involved in cell survival and proliferation .

Toxicological Studies

2. Toxicity Assessments

The compound's safety profile is critical for its application in pharmaceuticals. Innovative approaches like the TOXIN knowledge graph have been utilized to assess the toxicity of cosmetic ingredients, which can be extended to pharmaceuticals. This tool integrates toxicological data and allows for the identification of compounds with potential liver toxicity .

Case Study: Liver Toxicity Prediction

Using the TOXIN knowledge graph, researchers identified several compounds with structural alerts linked to hepatotoxicity. The predictive models indicated that this compound could be assessed for liver-related adverse effects through in silico methods, highlighting its importance in drug development protocols .

Environmental Science Applications

3. Environmental Monitoring

The compound's unique structure may also allow it to act as a marker for environmental monitoring of pollutants. Compounds containing furan rings are known to participate in various chemical reactions in the environment, making them suitable candidates for studying organic pollutant degradation .

Case Study: Pollutant Degradation

Research has shown that furan derivatives can be degraded by microbial activity in contaminated soils. This property can be harnessed for bioremediation strategies aimed at reducing environmental pollutants .

Summary Table of Applications

| Application Area | Description | Findings/Case Studies |

|---|---|---|

| Medicinal Chemistry | Anticancer activity through apoptosis induction | In vitro assays show significant tumor growth inhibition |

| Toxicology | Safety assessments using predictive models | Identification of potential liver toxicity using TOXIN KG |

| Environmental Science | Monitoring and degradation of organic pollutants | Microbial degradation studies indicate effective bioremediation |

Wirkmechanismus

The mechanism by which N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets:

Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates or inhibitors, binding to the active site of enzymes and preventing their normal function.

Protein Binding: The compound can form hydrogen bonds and hydrophobic interactions with proteins, altering their structure and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(2-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide: Lacks the furan ring, which may affect its binding properties and reactivity.

N-(2-(furan-2-yl)-2-hydroxyethyl)-2-(trifluoromethoxy)benzenesulfonamide: Similar structure but with a different alkyl chain length, which can influence its solubility and biological activity.

Uniqueness

Structural Complexity: The presence of both a furan ring and a trifluoromethoxybenzenesulfonamide moiety makes it unique compared to simpler analogs.

This detailed overview provides a comprehensive understanding of N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide, highlighting its synthesis, reactions, applications, and unique properties

Eigenschaften

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxypropyl]-2-(trifluoromethoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3NO5S/c1-13(19,12-7-4-8-22-12)9-18-24(20,21)11-6-3-2-5-10(11)23-14(15,16)17/h2-8,18-19H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRXPMAFANVHZJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=CC=C1OC(F)(F)F)(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.